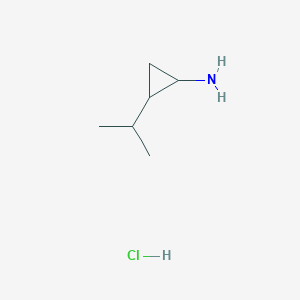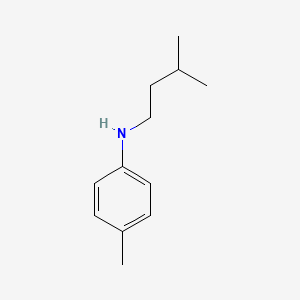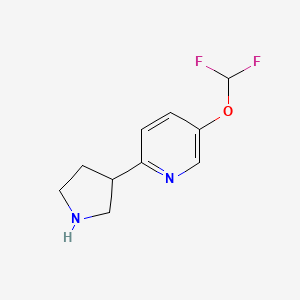![molecular formula C11H13FN4 B13250067 5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13250067.png)
5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of the Azide: The azide precursor can be synthesized by reacting 4-fluorobenzyl chloride with sodium azide in an appropriate solvent.
Cycloaddition Reaction: The azide is then reacted with an alkyne (such as 5-ethyl-1-propyne) in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Triazole derivatives are known for their biological activities and are used in the development of new pharmaceuticals.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole ring can bind to active sites of enzymes, disrupting their normal function. The fluorine atom enhances the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
5-(4-Fluorophenyl)-1H-1,2,3-triazole: A closely related compound with a similar fluorophenyl group.
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole: Another heterocyclic compound with a fluorophenyl group.
Uniqueness
5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both the ethyl and fluorophenyl groups, which confer specific chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C11H13FN4 |
|---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
5-ethyl-1-[(4-fluorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C11H13FN4/c1-2-10-11(13)14-15-16(10)7-8-3-5-9(12)6-4-8/h3-6H,2,7,13H2,1H3 |
InChI Key |
JPWABNTZRKEQPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1CC2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate](/img/structure/B13250012.png)



![1-[(N'-Aminocarbamimidoyl)sulfanyl]-3-fluoropropan-2-ol](/img/structure/B13250041.png)
amine](/img/structure/B13250044.png)


![3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid](/img/structure/B13250075.png)


